molecular formula C14H19N3O8 B1195657 Diethylenetriaminepentaacetic dianhydride CAS No. 23911-26-4

Diethylenetriaminepentaacetic dianhydride

Cat. No. B1195657
Key on ui cas rn: 23911-26-4
M. Wt: 357.32 g/mol
InChI Key: RAZLJUXJEOEYAM-UHFFFAOYSA-N
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Patent
US05244816

Procedure details

A 0.1 mg/ml solution of DTPA anhydride in dry chloroform was prepared and an aliquot containing the desired quantity of DTPA was added to a reaction vessel. The chloroform was removed by evaporation with nitrogen gas at room temperature. A pH 7.0 solution of antibody (approximately 0.5 mg) in 0.05M bicarbonate buffer was added to said reaction vessel to produce a 7:1 molar ratio of anhydride to protein. The solution was incubated with shaking for one minute and the coupled antibody was recovered by passage over a Sephadex G-50 column.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:12]([CH2:24][C:25]([OH:27])=[O:26])[CH2:13][CH2:14][N:15]([CH2:20][C:21]([OH:23])=O)[CH2:16][C:17]([OH:19])=[O:18])[CH2:2][N:3]([CH2:8][C:9]([OH:11])=[O:10])[CH2:4][C:5]([OH:7])=O>C(Cl)(Cl)Cl>[CH2:20]1[N:15]([CH2:14][CH2:13][N:12]([CH2:24][C:25]([OH:27])=[O:26])[CH2:1][CH2:2][N:3]2[CH2:8][C:9](=[O:10])[O:11][C:5](=[O:7])[CH2:4]2)[CH2:16][C:17](=[O:19])[O:18][C:21]1=[O:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O
Step Three
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with shaking for one minute
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to a reaction vessel
CUSTOM
Type
CUSTOM
Details
The chloroform was removed by evaporation with nitrogen gas at room temperature
ADDITION
Type
ADDITION
Details
A pH 7.0 solution of antibody (approximately 0.5 mg) in 0.05M bicarbonate buffer was added
CUSTOM
Type
CUSTOM
Details
reaction vessel
CUSTOM
Type
CUSTOM
Details
to produce a 7
CUSTOM
Type
CUSTOM
Details
the coupled antibody was recovered by passage over a Sephadex G-50 column

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
product
Smiles
C1C(=O)OC(=O)CN1CCN(CCN2CC(=O)OC(=O)C2)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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